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Ferriheme undecapeptide - 30975-71-4

Ferriheme undecapeptide

Catalog Number: EVT-453429
CAS Number: 30975-71-4
Molecular Formula: C84H116FeN20O21S2
Molecular Weight: 1861.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ferriheme undecapeptide is a complex compound that plays a significant role in biochemical processes, particularly in the context of heme proteins. It consists of a ferric heme group linked to an undecapeptide chain, which is a sequence of eleven amino acids. This compound is essential for understanding various biological functions and mechanisms, including oxygen transport and electron transfer in living organisms.

Source

Ferriheme undecapeptide can be derived from cytochrome c, a well-studied heme protein found in the mitochondria of eukaryotic cells. Cytochrome c is involved in the electron transport chain, which is crucial for cellular respiration. The undecapeptide component is typically synthesized through the enzymatic cleavage of cytochrome c or can be produced synthetically using peptide synthesis techniques.

Classification

Ferriheme undecapeptide falls under the classification of metalloproteins due to its incorporation of a metal ion (iron) within its heme structure. It can also be categorized as a porphyrin derivative because of its heme group, which is a type of cyclic tetrapyrrole.

Synthesis Analysis

Methods

The synthesis of ferriheme undecapeptide can be achieved through various methods:

  1. Enzymatic Synthesis: This method involves proteolytic enzymes that cleave cytochrome c to release the undecapeptide while retaining the ferriheme structure.
  2. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of the undecapeptide chain on a solid support, followed by coupling with the ferric heme moiety.
  3. Chemical Synthesis: Chemical methods may involve coupling strategies that link pre-synthesized heme and peptide components through covalent bonds.

Technical Details

The choice of synthesis method often depends on the desired purity, yield, and specific structural characteristics required for research applications. For instance, solid-phase peptide synthesis provides high control over peptide sequence and modifications.

Molecular Structure Analysis

Structure

Ferriheme undecapeptide has a complex molecular structure characterized by:

  • Heme Group: Composed of an iron ion coordinated to a porphyrin ring.
  • Peptide Backbone: An undecapeptide chain consisting of eleven amino acids that may include various functional groups influencing its biochemical properties.

Data

The molecular formula can be represented as C55H74FeN11O12C_{55}H_{74}FeN_{11}O_{12}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and iron atoms. The specific arrangement and interactions within this structure are crucial for its function.

Chemical Reactions Analysis

Reactions

Ferriheme undecapeptide participates in several important chemical reactions:

  1. Redox Reactions: The ferric state of iron in the heme group can undergo reduction to ferrous state upon binding to oxygen or other ligands.
  2. Coordination Chemistry: The heme group can coordinate with various ligands, affecting its reactivity and stability.
  3. Peptide Bond Formation: The undecapeptide can undergo hydrolysis or other modifications affecting its biological activity.

Technical Details

The reactivity of ferriheme undecapeptide is influenced by environmental factors such as pH and temperature, which can alter the oxidation state of the heme iron and affect its binding properties.

Mechanism of Action

Process

Ferriheme undecapeptide functions primarily through its ability to bind oxygen and facilitate electron transfer within biological systems.

  1. Oxygen Binding: The ferrous form of iron binds molecular oxygen, forming a stable complex that can participate in redox reactions.
  2. Electron Transfer: As part of electron transport chains, it plays a critical role in cellular respiration by transferring electrons between various complexes.

Data

Studies have shown that the binding affinity for oxygen varies with changes in pH and ionic strength, impacting its efficiency in biological processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears reddish due to the presence of iron within the heme group.
  • Solubility: Soluble in aqueous solutions but may precipitate under certain conditions depending on ionic strength and pH.

Chemical Properties

  • Stability: Ferriheme undecapeptide is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards reducing agents and can participate in various biochemical reactions involving electron transfer.

Relevant Data or Analyses

Spectroscopic techniques such as ultraviolet-visible spectroscopy are often employed to study the electronic transitions associated with the heme group, providing insights into its chemical behavior.

Applications

Ferriheme undecapeptide has several scientific uses:

  1. Biochemical Research: It serves as a model compound for studying heme-protein interactions and electron transfer mechanisms.
  2. Drug Development: Understanding its properties aids in designing drugs targeting heme-containing enzymes or pathways.
  3. Biotechnology: It has potential applications in biosensors and biocatalysis due to its ability to facilitate specific chemical reactions.
Biochemical Context and Mechanistic Foundations

Role of Ferriheme in Iron Homeostasis and Cellular Regulation

Ferriheme undecapeptide (microperoxidase-11 or MP11) represents a biologically active proteolytic fragment derived from cytochrome c, consisting of a heme moiety covalently attached to an undecapeptide sequence (Cys-X-X-Cys-His) that preserves the original axial ligation environment [3] [8]. This molecular architecture enables its participation in fundamental iron regulatory processes within biological systems. As a catalytically active heme model, ferriheme undecapeptide serves as a simplified system for studying the intricate redox chemistry governing cellular iron metabolism [8].

The heme degradation pathway mediated by heme oxygenase (HO) enzymes represents a crucial physiological process for maintaining iron homeostasis. Both HO-1 and HO-2 isoforms catalyze the oxidative cleavage of heme to liberate ferrous iron, carbon monoxide (CO), and biliverdin [7]. This reaction establishes an essential metabolic link between heme catabolism and iron recycling, with the liberated iron subsequently being incorporated into the labile iron pool or stored within ferritin. The ferriheme undecapeptide has been instrumental in elucidating mechanistic aspects of these processes due to its structural simplicity compared to full-length hemoproteins [5].

In cellular iron trafficking, macrophages play a central role through the phagocytosis of senescent erythrocytes and subsequent recovery of iron from heme via heme oxygenase (HMOX1). Ferriheme undecapeptide serves as a valuable biochemical tool for investigating these recycling mechanisms. The fragment's redox-active iron center participates in catalytic cycles similar to those observed in intact heme proteins, enabling researchers to dissect the fundamental principles governing systemic iron distribution [9]. Studies using MP11 have demonstrated how ascorbate protects against H₂O₂-induced heme degradation—a process highly relevant to understanding iron conservation mechanisms in biological systems [8].

Table 1: Fundamental Properties of Ferriheme Undecapeptide (Microperoxidase-11)

PropertyCharacteristicsBiological Significance
Structural OriginProteolytic cleavage product of cytochrome cRetains functional heme center without full protein complexity
Heme EnvironmentFe(III)-protoporphyrin IX with axial His ligationMimics coordination geometry of native hemoproteins
Molecular WeightApproximately 1,900 Da (C₈₄H₁₁₆FeN₂₀O₂₁S₂) [1]Enables membrane permeability for cellular studies
UV-Vis FeaturesSoret band at 399 nm; visible bands at 500-600 nm [5]Characteristic spectral signature for reaction monitoring
Catalytic FunctionsPeroxidase-like activity; H₂O₂ decompositionModels heme enzyme mechanisms in iron metabolism

Structural-Functional Dynamics of Ferriheme-Protein Interactions

The structural plasticity of ferriheme undecapeptide enables diverse interaction modes with proteins and small molecules, profoundly influencing its functional versatility. Nuclear magnetic resonance (NMR) studies of nitrophorins (NPs)—hematophagous insect proteins that transport nitric oxide—reveal that ferriheme moieties exhibit dynamic equilibria between two distinct orientations (A and B) within their chiral protein environments [3]. This heme orientational isomerism arises from the asymmetric substitution pattern of protohemin IX and can be quantified more accurately by NMR than X-ray crystallography, providing insights into heme pocket adaptability [3].

The chloroquine-ferriheme complex exemplifies significant structural-functional dynamics relevant to malarial biochemistry. Molecular dynamics simulations combined with extended X-ray absorption fine structure (EXAFS) spectroscopy demonstrate that chloroquine (CQ) binds to μ-oxo dimeric ferriheme through π-stacking interactions and hydrogen bonding networks rather than direct iron coordination [4]. In this configuration, the protonated quinoline ring of CQ establishes electrostatic interactions with propionate groups of ferriheme, while its aliphatic side chain extends toward the dimeric interface of the μ-oxo structure. This binding mode effectively stabilizes the dimeric form and prevents incorporation into hemozoin crystals—a crucial detoxification pathway in Plasmodium parasites [4].

The redox behavior of ferriheme undecapeptide reveals important aspects of functional dynamics. When MP11 reacts with H₂O₂, it forms a putative Compound I-like intermediate (analogous to peroxidase intermediates) that undergoes either productive catalysis or oxidative degradation. Ascorbate protects against this degradation by serving as a one-electron reductant, regenerating the native ferriheme state while producing ascorbate radicals. This redox interplay demonstrates how endogenous antioxidants modulate heme integrity in biological systems [8]. The presence of the undecapeptide chain is crucial for these interactions, as it provides solubilizing groups and orientational constraints absent in free hemin.

Table 2: Spectroscopic Signatures of Ferriheme Undecapeptide Complexes

Complexation StateUV-Visible FeaturesCircular Dichroism SignaturesFunctional Implications
Ferric State (Resting)Soret: 399 nm; α/β bands: 500-600 nm [5]Positive band at 253 nm; negative extremum (320-360 nm) [5]Baseline catalytic competence
Imidazole ComplexSoret shift to 407-412 nmExtrema at 263 nm, 278 nm, 317 nm, 353 nm [5]Mimics histidine-ligated hemoproteins
NO AdductSoret at 422 nm; α-band at 560 nmNot reportedModels gas-sensing functions
μ-Oxo Dimer (with CQ)Soret at 380-390 nm; broad visible bandsNot applicableInhibits crystallization in malarial parasites
Compound I IntermediateSoret bleaching at 399 nm; new band at ~420 nmNot characterizedPeroxidase-like catalytic activity

Evolutionary Conservation of Heme-Binding Motifs in Undecapeptide Sequences

The heme regulatory motifs (HRMs) present in ferriheme undecapeptide sequences exhibit remarkable evolutionary conservation across diverse taxa, reflecting their functional importance in iron metabolism and cellular signaling. HRMs characteristically contain the consensus sequence Cys-Pro, which facilitates thiol-disulfide redox switches that modulate heme binding affinity in response to cellular oxidation states [7]. This redox-sensitive regulation mechanism represents an ancient molecular adaptation for maintaining heme homeostasis under fluctuating oxygen tensions—a critical evolutionary development as organisms transitioned from aquatic to terrestrial environments with higher O₂ concentrations [7].

Comparative analysis of heme oxygenase isoforms reveals significant insights into motif conservation. While HO-1 and HO-2 share approximately 55% sequence homology in their catalytic cores, HO-2 possesses a unique N-terminal extension containing two HRMs within an intrinsically disordered region [7]. These structural features are conserved across amniotes, appearing approximately 250 million years ago. The presence of dual HRMs in HO-2 enables allosteric regulation of its catalytic activity through heme binding, creating a feedback loop that prevents uncontrolled heme degradation. This regulatory sophistication contrasts with the simpler PEST domain in HO-1, which targets the protein for proteasomal degradation without heme-dependent regulation [7].

The Rev-erb nuclear receptors exemplify another evolutionarily conserved HRM-containing protein family. Rev-erbβ contains an HRM within its ligand-binding domain that facilitates Fe³⁺-heme coordination, enabling its function as a transcriptional regulator of circadian rhythm, gluconeogenesis, and inflammatory pathways [7]. The HRM in Rev-erbβ participates in a redox switch analogous to that in HO-2, modulating heme affinity in response to cellular oxidation states. Drosophila melanogaster's ortholog E75 similarly binds heme via conserved HRMs and functions in gas sensing through NO/CO binding, demonstrating the ancient evolutionary origin of this regulatory mechanism [7]. The conservation of these motifs in ferriheme undecapeptide-containing domains across species highlights their fundamental role in metalloprotein regulation.

Table 3: Evolutionarily Conserved Heme Regulatory Motifs in Proteins

Protein FamilyConserved MotifOrganismic DistributionFunctional Role
Heme Oxygenase-2Dual Cys-Pro motifs in N-terminusAmniotes (250 million years)Allosteric regulation of catalytic activity
Rev-erb Nuclear ReceptorsCys-Pro in ligand-binding domainVertebrates to insects (Drosophila E75)Transcriptional regulation; gas sensing
Ferriheme UndecapeptideCys-X-X-Cys-His core sequenceCytochrome c across eukaryotesElectron transfer; peroxidase activity
Iron-Sulfur Cluster ProteinsVaried Cys-rich motifsUniversalFe/S cluster assembly and transfer
Bacterial Heme SensorsCys-Pro or His-Cys motifsProkaryotesRegulation of heme synthesis/transport

The structural constraints imposed on heme-binding motifs throughout evolution reflect optimization for specific functions. In ferriheme undecapeptides, the Cys-X-X-Cys-His sequence maintains axial histidine coordination while providing sufficient flexibility for conformational adjustments during catalysis. This contrasts with the more rigid proximal histidine environments observed in globins, suggesting distinct evolutionary pressures on different heme protein families. The conservation of cysteine residues in these motifs enables redox-sensitive regulation—a feature particularly advantageous for organisms experiencing variable oxygen tensions [7]. Molecular phylogenetics reveals that HRM-containing domains underwent accelerated diversification during the Great Oxygenation Event, underscoring their adaptive significance in oxidative metabolism [7].

Properties

CAS Number

30975-71-4

Product Name

Ferriheme undecapeptide

IUPAC Name

2-[[2-[[2-[[2-[[6-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-12-(3-amino-3-oxopropyl)-27,31-bis(2-carboxylatoethyl)-3,9,18,20,26,32,38-heptamethyl-7,10,13-trioxo-4,17-dithia-8,11,14,22,39-pentaza-36,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1,19,21(37),22,24,26,28,30(39),31,33,35(38)-undecaene-15-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]pentanedioate;hydron;iron(2+)

Molecular Formula

C84H116FeN20O21S2

Molecular Weight

1861.9 g/mol

InChI

InChI=1S/C84H118N20O21S2.Fe/c1-36(2)71(88)81(121)98-51(19-22-65(87)107)76(116)97-49(15-13-14-26-85)75(115)101-62-33-126-44(11)69-40(7)55-28-53-38(5)47(16-23-66(108)109)57(92-53)31-58-48(17-24-67(110)111)39(6)54(93-58)29-59-70(41(8)56(95-59)30-60(69)94-55)45(12)127-34-63(102-77(117)50(18-21-64(86)106)96-74(114)42(9)91-79(62)119)80(120)100-61(27-46-32-89-35-90-46)78(118)104-73(43(10)105)83(123)103-72(37(3)4)82(122)99-52(84(124)125)20-25-68(112)113;/h28-32,35-37,42-45,49-52,61-63,71-73,105H,13-27,33-34,85,88H2,1-12H3,(H21,86,87,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124,125);/q;+2/p-2

InChI Key

HRODGVPZCOYIMV-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].[H+].CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=CC4=C(C(SCC(C(=O)N1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N)C)C(=C([N-]4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)[N-]6)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C)C)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)[O-])C(=O)[O-])CCC(=O)N.[Fe+2]

Synonyms

ferri-heme undecapeptide
ferriheme undecapeptide
heme undecapeptide, cytochrome C
heme undecapeptides, anionized
heme undecapeptides, cationized
muPx-11

Canonical SMILES

[H+].[H+].[H+].[H+].CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=CC4=C(C(SCC(C(=O)N1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N)C)C(=C([N-]4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)[N-]6)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C)C)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)[O-])C(=O)[O-])CCC(=O)N.[Fe+2]

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